molecular formula C22H22N2O2 B2725923 (Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide CAS No. 851096-19-0

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide

Cat. No. B2725923
CAS RN: 851096-19-0
M. Wt: 346.43
InChI Key: ZJVCPOYSZIIUCI-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPA-713 and is a ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and apoptosis. DPA-713 has been shown to bind to TSPO with high affinity and specificity, making it a useful tool for studying TSPO function.

Scientific Research Applications

Therapeutic Potential in Metabolic Diseases

Berberine, a quaternary benzylisoquinoline alkaloid, has shown significant therapeutic effects on metabolic diseases such as type 2 diabetes mellitus, obesity, non-alcoholic fatty liver disease, hyperlipidemia, and gout. The mechanisms include improving insulin resistance, inhibiting lipogenesis, and modulating gut microbiota. This suggests that structurally related compounds might also offer similar metabolic benefits, underscoring the importance of structural analogs in drug discovery for metabolic disorders (Xu et al., 2020).

Role as Fluorescent Probes

Compounds based on 8-amidoquinoline derivatives have been explored for their role as fluorescent probes, particularly for zinc ion determination. This utility is crucial for environmental and biological applications, including tracking Zn2+ ions in cells, which is essential for understanding biological processes and disease states. The introduction of carboxamide groups to improve water solubility and cell membrane permeability further highlights the adaptability of these compounds in scientific research (Mohamad et al., 2021).

Antimalarial and Antiprotozoal Effects

8-Aminoquinoline derivatives have been extensively studied for their antimalarial and antiprotozoal properties, showcasing the broad spectrum of activity against various protozoal infections. This includes efforts to develop analogs with reduced toxicity and enhanced efficacy, highlighting the potential of quinoline derivatives in addressing global health challenges related to protozoal diseases (Tekwani & Walker, 2006).

Pharmacological Properties and Clinical Efficacy

Compounds like oxaliplatin, a platinum-based drug with a structure featuring a heterocyclic ring similar to quinoline derivatives, demonstrate significant clinical efficacy in treating cancers such as metastatic colorectal cancer. This underscores the potential of compounds with similar structural motifs to be developed into effective anticancer agents, illustrating the broader implications of structural analogs in oncology (Culy et al., 2000).

properties

IUPAC Name

(Z)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-12-19-14-18(22(26)24-20(19)13-16(15)2)10-11-23-21(25)9-8-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,23,25)(H,24,26)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVCPOYSZIIUCI-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide

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